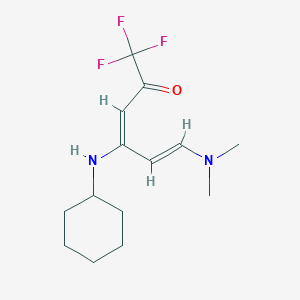

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E,5E)-4-(Cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one, or 3,5-DADMA, is a heterocyclic compound that has been used for various scientific research applications. It is a versatile compound that can be used as a synthetic intermediate or as a reagent in organic synthesis. 3,5-DADMA has been studied for its biochemical and physiological effects, and has been used in laboratory experiments with various advantages and limitations.

Aplicaciones Científicas De Investigación

Ene Reactions of Allenes and Electrophilic Acetylenes

Research demonstrates the reactivity of compounds with multiple double bonds and nitrogen-containing substituents in ene reactions. These reactions involve electron-deficient acetylenes and can lead to a variety of products depending on the reactants and conditions. For instance, dimethyl acetylenedicarboxylate reacts with dimethylpenta-2,3-diene to give isomeric mixtures and cycloadducts, showcasing the versatility of these compounds in synthetic organic chemistry (Chia, Kirk, & Taylor, 1974).

Photoinduced Intramolecular Charge Transfer

Compounds containing dimethylamino groups and capable of intramolecular charge transfer (ICT) have been studied for their photochemical behavior. These studies highlight the importance of the substituents in determining the photophysical properties of the molecules, which can be crucial for applications in materials science and photophysics (Yang et al., 2004).

Asymmetric Synthesis and Metal Complexation

Research into asymmetric synthesis and the complexation of metals with organic ligands explores the formation of metal-organic complexes that can serve as intermediates in the synthesis of chiral molecules or as catalysts in organic reactions. Such studies underscore the potential of fluoroalkylated and amino-substituted compounds in creating new materials and catalysts (Howard, Stephenson, & Taylor, 1988).

Reactivity and Formation of Heterocyclic Systems

The synthesis and transformation of molecules with acetylamino and cyano groups into polyfunctional heterocyclic systems illustrate the reactivity of such compounds in forming diverse and complex molecular architectures. These findings are relevant for the development of pharmaceuticals and agrochemicals (Pizzioli et al., 1998).

Charge Delocalization and Magnetic Properties

Studies on compounds with dimethylamino groups and their charge delocalization and magnetic properties provide insights into the electronic structures of these molecules. Such research has implications for the design of electronic materials and the understanding of molecular magnetism (Blanch et al., 1991).

Propiedades

IUPAC Name |

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N2O/c1-19(2)9-8-12(10-13(20)14(15,16)17)18-11-6-4-3-5-7-11/h8-11,18H,3-7H2,1-2H3/b9-8+,12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIKYWMJLNLVAH-CDKJVOIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

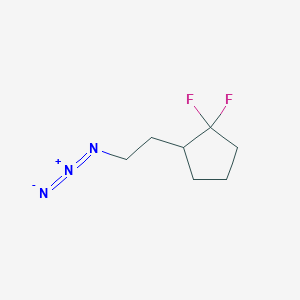

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)

![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)

![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)

![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)